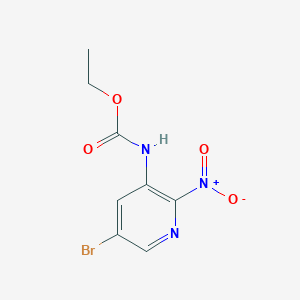

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

概要

説明

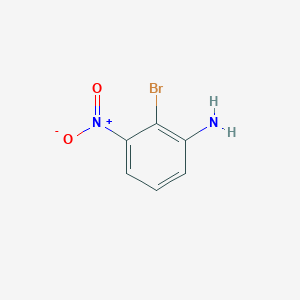

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H8BrN3O4 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves several steps. In one experiment, a solution of compound 3 (1.5 g, 5.2 mmol) in THF (10 ml) was added with KOH (582 mg, 10.4 mmol) in water (5.0 ml) and stirred at 90° C. overnight. Water was added to the mixture resulting in a precipitate that was collected by filtration, washed with water, and then dried under reduced pressure to give compound 4 (1.1 g, 95%) .

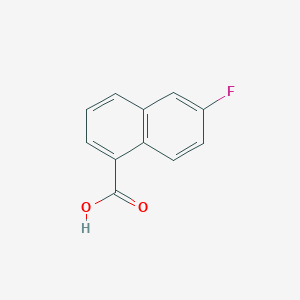

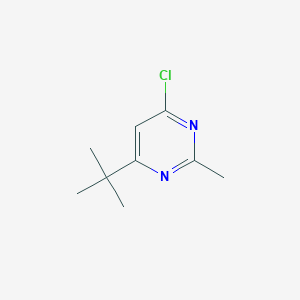

Molecular Structure Analysis

The molecular structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is represented by the formula C8H8BrN3O4 . The InChI code for this compound is 1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate include the reaction of compound 3 with potassium hydroxide in tetrahydrofuran at 90℃ .

Physical And Chemical Properties Analysis

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a light yellow solid . It has a molecular weight of 290.07 . The compound is stored at a temperature between 0-5°C .

科学的研究の応用

Synthesis of Potential Anticancer Agents

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate and its derivatives have been explored for their potential as anticancer agents. Research has demonstrated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds, showing effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).

Anticancer Activity and Tubulin Binding

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate derivatives have been found to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).

Antimitotic Agents and Structural Activity

Research has identified the antimitotic properties of certain ethyl (5-bromo-2-nitropyridin-3-yl)carbamate derivatives. These compounds are precursors of active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents with observed tumor activity in mice (Temple et al., 1992).

Microwave-Assisted Synthesis of Nitropyridinyl Carbamates

A novel approach for synthesizing (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, closely related to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, has been developed. This method allows access to new nitrogen-containing scaffolds, potentially useful in various chemical and pharmaceutical applications (Henry et al., 2009).

Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates

Benzofuran aryl ureas and carbamates, related to ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, have been synthesized and screened for antimicrobial activities. These compounds could provide a basis for developing new antimicrobial agents (Kumari et al., 2019).

特性

IUPAC Name |

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJNBFSNAEDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)